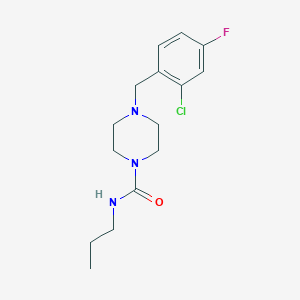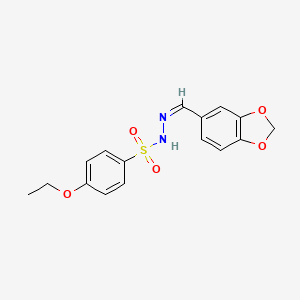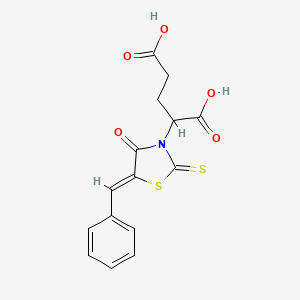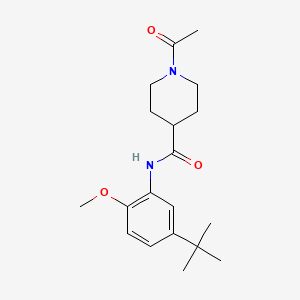
4-(2-chloro-4-fluorobenzyl)-N-propyl-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-chloro-4-fluorobenzyl)-N-propyl-1-piperazinecarboxamide, also known as CFPP, is a compound that has been studied extensively due to its potential as a therapeutic agent. It belongs to the class of piperazine derivatives and has shown promising results in various scientific research studies. In
Mécanisme D'action
The mechanism of action of 4-(2-chloro-4-fluorobenzyl)-N-propyl-1-piperazinecarboxamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. This compound has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters involved in mood regulation and reward processing. This compound also has an affinity for the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling and protein folding.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce the production of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines in the blood. This compound has also been shown to reduce the levels of stress hormones such as cortisol and adrenocorticotropic hormone (ACTH). In addition, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-(2-chloro-4-fluorobenzyl)-N-propyl-1-piperazinecarboxamide is its high potency and selectivity for its target receptors. This allows for lower doses to be used in animal models, reducing the risk of side effects. This compound also has good oral bioavailability, making it a suitable candidate for oral administration. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
For research on 4-(2-chloro-4-fluorobenzyl)-N-propyl-1-piperazinecarboxamide include exploring its potential as a treatment for neurodegenerative diseases, substance use disorders, and conducting human clinical trials.
Méthodes De Synthèse
The synthesis method of 4-(2-chloro-4-fluorobenzyl)-N-propyl-1-piperazinecarboxamide involves the reaction of 2-chloro-4-fluorobenzyl chloride with propylpiperazine in the presence of a base. The resulting product is then treated with carboxylic acid to obtain the final compound. The purity and yield of the product can be improved by using different solvents and reaction conditions.
Applications De Recherche Scientifique
4-(2-chloro-4-fluorobenzyl)-N-propyl-1-piperazinecarboxamide has been extensively studied for its potential as a therapeutic agent in various scientific research studies. It has been shown to have significant anti-inflammatory and analgesic effects in animal models of arthritis and pain. This compound has also been investigated for its potential as a treatment for anxiety and depression. In addition, this compound has been studied for its potential as a treatment for drug addiction and withdrawal symptoms.
Propriétés
IUPAC Name |
4-[(2-chloro-4-fluorophenyl)methyl]-N-propylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClFN3O/c1-2-5-18-15(21)20-8-6-19(7-9-20)11-12-3-4-13(17)10-14(12)16/h3-4,10H,2,5-9,11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDDIKWMQXMYBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)N1CCN(CC1)CC2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}-6-(4H-1,2,4-triazol-4-yl)nicotinamide](/img/structure/B5335077.png)
![(2S)-N-{[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-2-carboxamide](/img/structure/B5335090.png)
![8-bromo-5-methyl-3-{[2-(4-morpholinyl)-2-oxoethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5335098.png)
![1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-(2-hydroxyethyl)piperidine-3-carboxamide](/img/structure/B5335100.png)
![4-{4-[(4-butylphenyl)sulfonyl]-1-piperazinyl}-4-oxobutanoic acid](/img/structure/B5335117.png)

![4-[4-(3-methylphenoxy)piperidin-1-yl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5335138.png)
![4-[2-(5-chloro-2-ethoxyphenyl)-1-cyanovinyl]benzoic acid](/img/structure/B5335139.png)


![N-(5-chloro-2-methoxyphenyl)-2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5335162.png)

![ethyl {5-[(2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}butanoyl)amino]-1,3,4-thiadiazol-2-yl}acetate](/img/structure/B5335171.png)
![5-(1,8-dioxa-4,11-diazaspiro[5.6]dodec-4-ylcarbonyl)-N,N,4-trimethylpyrimidin-2-amine](/img/structure/B5335185.png)
